Ketotifen N-Oxide
CAS No.: 88456-70-6
Cat. No.: VC21340431
Molecular Formula: C19H19NO2S
Molecular Weight: 325.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 88456-70-6 |
---|---|
Molecular Formula | C19H19NO2S |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
Standard InChI | InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Standard InChI Key | FDAHLWKMNJCURA-UHFFFAOYSA-N |
SMILES | C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] |
Canonical SMILES | C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] |
Chemical Properties
Structural and Physical Characteristics
Ketotifen N-Oxide’s structure includes a benzocycloheptathiophenone core linked to a piperidine N-oxide moiety. Key properties include:
The N-oxide group introduces a polar oxygen atom, potentially altering the compound’s solubility and metabolic stability compared to ketotifen.
Analytical Identification
Ketotifen N-Oxide is identified via spectroscopic and chromatographic methods:
Method | Key Data | Source |
---|---|---|
InChIKey | FDAHLWKMNJCURA-UHFFFAOYSA-N | |
SMILES | C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |
Chiral HPLC Purity | >95% (reported for ketotifen derivatives) |
No specific analytical protocols for Ketotifen N-Oxide are documented, though methods for ketotifen metabolites (e.g., norketotifen, 10-hydroxyketotifen) may provide a framework .
Synthesis and Metabolism
Biosynthesis Pathways
Ketotifen is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4), forming norketotifen, 10-hydroxyketotifen, and ketotifen-N-glucuronide . While Ketotifen N-Oxide is listed as a potential metabolite , its formation mechanism remains uncharacterized.
The N-oxide group may arise from oxidative metabolism, though specific enzymes or cofactors involved are unknown.
Synthetic Routes
-
Oxidation of Piperidine Moiety: Controlled oxidation of ketotifen’s piperidine ring using agents like hydrogen peroxide or m-CPBA.
-
Resolution of Enantiomers: Chiral synthesis or chromatographic separation of diastereomers, as applied to ketotifen’s optical isomers .
Synthetic efforts are hindered by the lack of detailed reaction conditions and yield data.
Research Findings and Pharmacological Relevance
Pharmacological Activity of Related Metabolites
While Ketotifen N-Oxide’s effects are unexplored, studies on ketotifen’s metabolites highlight therapeutic and mechanistic insights:
Ketotifen N-Oxide’s N-oxide group may influence receptor binding or metabolic stability, but no experimental data validate this hypothesis.
Analytical and Industrial Significance
Ketotifen N-Oxide is recognized as an impurity in ketotifen hydrogen fumarate formulations, necessitating stringent quality control measures . Its detection and quantification are critical to ensure pharmaceutical compliance:
No studies assess its pharmacological equivalence or toxicity compared to ketotifen.
Challenges and Future Directions
Knowledge Gaps
-
Mechanistic Studies: No data exist on Ketotifen N-Oxide’s interaction with histamine receptors, inflammatory pathways, or cytochrome P450 enzymes.
-
Metabolic Fate: Its role as an active metabolite or inert byproduct is unresolved.
-
Toxicity Profile: Acute and chronic toxicity data are absent.
Prioritized Research Areas
-
In Vitro Pharmacology: Assess H₁ receptor binding affinity and nitric oxide synthase modulation (building on ketotifen’s known effects ).
-
Metabolic Profiling: Identify enzymes responsible for its formation and degradation.
-
Stability Testing: Characterize degradation pathways under stress conditions (temperature, humidity).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume